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NI-42 Chemical Probe Profile

NI-42 is a structurally orthogonal and biased chemical probe designed as a potent and selective inhibitor of
the Bromodomain and PHD Finger-containing (BRPF) proteins [1] [2]. It functions by blocking the

interaction between the BRPF bromodomain and acetylated lysine residues on histones [2].

The table below summarizes its quantitative inhibitory profile against key bromodomains.

Target IC50 (nM) Kd (nM)
BRPF1 7.9 40 [1]

BRPF2 48 210 [1]

BRPF3 260 940 [1]

BRD7 82 Not Reported [1]
BRD9 310 1130 [1]

BRD4 BD1 4500 Not Reported [1]

This data shows NI-42 is a pan-BRPF inhibitor with a strong bias towards BRPF1, and excellent selectivity
over non-class IV bromodomains like BRD4 [1] [2].
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Essential Experimental Protocols

Here are summaries of key methodologies used to characterize NI-42, which you can adapt for your

experiments.

1. TR-FRET Binding Assay This assay is commonly used to determine the IC50 values of bromodomain
inhibitors [3].

¢ Principle: Measures the competitive displacement of a fluorescently labeled acetylated histone
peptide from the bromodomain.

¢ Key Reagents: Recombinant BRPF bromodomain protein, biotinylated acetylated histone peptide
(e.g., H4K5acK8acK12acK16ac), terbium-labeled streptavidin, and a fluorescent acceptor.

e Procedure: The bromodomain, peptide, and streptavidin are mixed to form a complex. The test
compound (NI-42) is added in a dose-response manner. After incubation, the TR-FRET signal is
measured. The decrease in signal is proportional to the compound's ability to displace the peptide.

o Data Analysis: IC50 values are calculated by fitting the dose-response curve of normalized FRET
signal versus inhibitor concentration [3].

2. Thermal Shift Assay (TSA) TSA is used to assess direct binding and selectivity across a wide panel of

bromodomains [4].

¢ Principle: A compound binding to a protein often stabilizes it, leading to an increase in its melting
temperature (ATm).

¢ Key Reagents: Recombinant bromodomain proteins, a fluorescent dye (e.g., SYPRO Orange), and
NI-42.

e Procedure: The protein and dye are mixed with and without the inhibitor. The sample is heated
gradually, and the fluorescence is monitored. The dye binds to hydrophobic regions of the protein as it
unfolds.

o Data Analysis: The melting temperature (Tm) is determined from the inflection point of the
fluorescence curve. A significant positive ATm for a specific bromodomain indicates binding of NI-42

[4].
3. Cellular Target Engagement This protocol confirms that NI-42 engages its target in a cellular context.

¢ Principle: Displaces BRPF proteins from chromatin within the cell.

e Procedure: Cells are treated with NI-42 (typically at 1-10 pM) for a set period (e.g., 6-24 hours).
Subsequently, chromatin fractionation is performed to separate soluble nuclear proteins from
chromatin-bound proteins.

¢ Analysis: The presence of BRPF proteins in the chromatin fraction is analyzed by Western blotting.
Effective target engagement by NI-42 is demonstrated by a reduction of BRPF proteins in the
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chromatin-bound fraction [4].

Frequently Asked Questions

Q1: What is the recommended formulation for in vivo studies with NI-42? For in vivo administration in
mice, one published protocol uses 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to prepare a

solution of 3.3 mg/mL. Sonication is recommended to clarify the solution [1].

Q2: Does NI-42 affect cancer cell proliferation? Yes, but its effect is selective. Evaluation in a panel of
cancer cell lines showed that NI-42 selectively inhibited the proliferation of a subset of Acute Myeloid

Leukemia (AML) cell lines [2].

Q3: What is the selectivity profile of NI-42 against non-class IV bromodomains? NI-42 exhibits
excellent selectivity. As shown in the table above, it has very weak activity against BRD4 (BD1).
Comprehensive selectivity profiling via thermal shift assays confirmed minimal off-target interactions
outside the BRPF family [1] [2].

Experimental Workflow and Mechanism Diagram

The following diagram illustrates the key experimental steps for characterizing a compound like NI-42, from

in vitro binding to cellular phenotypic assessment.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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